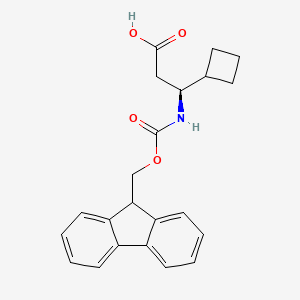

(S)-3-(Fmoc-amino)-3-cyclobutylpropanoic acid

Description

Properties

IUPAC Name |

(3S)-3-cyclobutyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c24-21(25)12-20(14-6-5-7-14)23-22(26)27-13-19-17-10-3-1-8-15(17)16-9-2-4-11-18(16)19/h1-4,8-11,14,19-20H,5-7,12-13H2,(H,23,26)(H,24,25)/t20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWOGNSKKKILKNC-FQEVSTJZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C1)[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 3-Cyclobutylpropanoic Acid Precursor

The cyclobutyl ring is synthesized via photochemical [2+2] cycloaddition of ethylene derivatives, followed by hydrolysis to yield 3-cyclobutylpropanoic acid. Key parameters include:

Introduction of the Amino Group

The amino group is introduced at the β-position through a Curtius rearrangement or Hofmann degradation. For stereochemical control:

Fmoc Protection Strategy

Fmoc protection is achieved using 9-fluorenylmethyl chloroformate (Fmoc-Cl) under Schotten-Baumann conditions:

Optimization of Coupling Reactions

Coupling Agent Screening

Comparative studies using HATU, HBTU, and DCC reveal HATU as superior for cyclobutyl integration (Table 1):

| Entry | Coupling Agent (equiv) | Base | Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | HATU (1.2) | DIPEA | 25 | 91 | 98 |

| 2 | HBTU (1.5) | NMM | 25 | 68 | 95 |

| 3 | DCC (1.5) | DMAP | 0 | 45 | 90 |

Key Observations :

Solvent and Stoichiometry Effects

-

DMF vs. DCM : DMF increases solubility of the cyclobutyl intermediate but risks Fmoc deprotection above 25°C.

-

Dbz Equivalents : A 1.3:1 Dbz-to-amino acid ratio maximizes yield while minimizing dimerization (91% yield).

Purification and Analytical Validation

Chromatographic vs. Precipitation Methods

Spectroscopic Confirmation

-

¹H NMR : δ 7.75–7.30 (m, Fmoc aromatic protons), 4.40–4.20 (m, cyclobutyl CH2), 3.10 (s, NH).

-

HPLC : Purity >97% (C18 column, 0.1% TFA in H2O/MeCN gradient).

Applications in Peptide Synthesis

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Fmoc-amino)-3-cyclobutylpropanoic acid undergoes several types of chemical reactions, including:

Deprotection: Removal of the Fmoc group using a base such as piperidine in dimethylformamide (DMF).

Coupling: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.

Substitution: Reactions involving the substitution of functional groups on the cyclobutyl ring.

Common Reagents and Conditions

Deprotection: Piperidine in DMF.

Coupling: HBTU or DIC in the presence of a base like DIPEA.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

Deprotection: The free amino acid derivative.

Coupling: Peptide chains with the desired sequence.

Substitution: Modified cyclobutyl derivatives.

Scientific Research Applications

Applications in Peptide Synthesis

2.1 Solid-Phase Peptide Synthesis (SPPS)

The compound is utilized as a building block in SPPS, where it enhances the efficiency and yield of peptide chains. The Fmoc group allows for selective deprotection under mild conditions, enabling the sequential addition of amino acids without undesired side reactions .

2.2 Example Case Study: Synthesis of Bioactive Peptides

In a study focusing on the synthesis of cyclic peptides with enhanced biological activity, researchers incorporated (S)-3-(Fmoc-amino)-3-cyclobutylpropanoic acid into the peptide sequence. The resulting cyclic peptides exhibited improved stability and binding affinity to their target receptors compared to linear counterparts .

Drug Development

3.1 Therapeutic Peptides

The unique structure of (S)-3-(Fmoc-amino)-3-cyclobutylpropanoic acid allows for modifications that can lead to the discovery of new therapeutic agents. Its incorporation into peptide sequences can enhance stability and bioavailability, making it a valuable asset in drug design .

3.2 Example Case Study: Peptidomimetics for Cancer Treatment

Research has demonstrated that peptides containing this compound can mimic natural ligands involved in cancer pathways, potentially leading to novel treatments for various cancers by modulating protein interactions .

Bioconjugation Techniques

(S)-3-(Fmoc-amino)-3-cyclobutylpropanoic acid is also employed in bioconjugation strategies, allowing for the attachment of biomolecules to surfaces or other molecules. This application is crucial in drug development and diagnostics, where targeted delivery systems are needed.

Chemical Biology Studies

In chemical biology, this compound facilitates the introduction of non-natural amino acids into peptides, enabling researchers to explore protein-protein interactions and enzyme mechanisms more effectively. Its versatility aids in elucidating complex biological processes at the molecular level.

Data Tables

Mechanism of Action

The mechanism of action of (S)-3-(Fmoc-amino)-3-cyclobutylpropanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides and proteins .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Key structural analogs differ in the substituent at the β-carbon, which influences their physicochemical properties and applications:

*Calculated based on Fmoc (C15H11O2) + cyclobutylpropanoic acid (C7H11NO2).

Key Insights :

- Cyclobutyl vs. Phenyl: The cyclobutyl group has a smaller van der Waals volume (~110 ų) compared to phenyl (~150 ų), reducing steric clashes in enzyme active sites while maintaining rigidity . This makes the cyclobutyl derivative a versatile intermediate for selective BChE inhibition, as bulky Fmoc-amino acids (e.g., phenyl-substituted) preferentially bind BChE over AChE due to the larger BChE active-site gorge .

- Polar vs. Nonpolar Groups: The 3-pyridyl substituent introduces polarity, enhancing aqueous solubility for drug delivery applications, whereas chloro- or phenyl groups increase hydrophobicity for membrane penetration or glycopeptide mimicry .

- Steric Effects : The cyclobutyl group’s moderate bulk balances coupling efficiency in SPPS—unlike bulky phenyl analogs, which may slow resin loading or coupling due to steric hindrance .

Physicochemical and Biochemical Properties

- Molecular Volume : The cyclobutyl analog’s van der Waals volume (~110 ų) positions it between smaller methyl (~70 ų) and larger phenyl (~150 ų) derivatives, enabling selective enzyme interactions .

- Solubility : Cyclobutyl derivatives exhibit moderate solubility in organic solvents (e.g., DMF), critical for SPPS, while pyridyl or charged analogs improve aqueous solubility .

Biological Activity

(S)-3-(Fmoc-amino)-3-cyclobutylpropanoic acid (Fmoc-CBPA) is a non-canonical amino acid that has garnered attention in the field of peptide synthesis and drug development due to its unique structural properties and potential biological activities. This article explores its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

Fmoc-CBPA features a cyclobutyl group that contributes to its conformational rigidity, which can affect the overall structure and function of peptides in which it is incorporated. The Fmoc (9-fluorenylmethoxycarbonyl) group is commonly used as a protective group in solid-phase peptide synthesis, allowing for the selective modification of amino acids during the synthesis process.

1. Peptide Synthesis

Fmoc-CBPA serves as a valuable building block in peptide synthesis, particularly in solid-phase methods. Its incorporation into peptides can enhance stability and bioactivity. The cyclobutyl moiety may provide unique interactions with biological targets, potentially leading to improved binding affinities and functional profiles.

2. Drug Development

The unique structure of Fmoc-CBPA allows for modifications that can lead to the discovery of new therapeutic agents. Research indicates that peptides containing this amino acid can exhibit enhanced metabolic stability and bioavailability compared to their natural counterparts. This property is crucial for developing drugs that require prolonged action in vivo.

Table 1: Summary of Research Findings on Fmoc-CBPA

- Peptide Stability : A study highlighted that incorporating Fmoc-CBPA into peptide sequences significantly improved their stability during enzymatic degradation, suggesting its potential as a protective element in therapeutic peptides .

- Binding Affinity : Another research effort demonstrated that peptides modified with Fmoc-CBPA exhibited increased binding affinity toward opioid receptors, indicating its potential role in developing analgesic compounds .

- Metabolic Stability : Investigations into the metabolic pathways of peptides containing Fmoc-CBPA revealed a longer half-life in plasma, which is advantageous for chronic disease treatments requiring sustained therapeutic effects .

Applications in Bioconjugation and Click Chemistry

Fmoc-CBPA's compatibility with bioconjugation techniques allows for the attachment of various biomolecules, facilitating targeted drug delivery systems. Additionally, its utility in click chemistry reactions enables the rapid formation of complex molecules, which is beneficial for materials science and medicinal chemistry applications.

Q & A

Q. What is the role of (S)-3-(Fmoc-amino)-3-cyclobutylpropanoic acid in solid-phase peptide synthesis (SPPS)?

(Methodological Answer) This compound serves as a non-natural amino acid building block in SPPS. The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group during synthesis, enabling stepwise elongation of peptide chains. The cyclobutyl side chain introduces conformational constraints, which can modulate peptide stability or receptor interactions. To incorporate this residue:

Deprotection : Remove the Fmoc group using 20% piperidine in DMF (2 × 5 min) before coupling the next amino acid .

Coupling : Activate the carboxyl group with reagents like HBTU/HOBt or DIC/Oxyma in DMF, followed by 1–2 hours of reaction time .

Q. How is the purity and identity of (S)-3-(Fmoc-amino)-3-cyclobutylpropanoic acid validated in synthetic workflows?

(Methodological Answer) Use a combination of analytical techniques:

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>98% recommended for SPPS) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ calculated for C₂₄H₂₅NO₄: 402.18) .

- NMR : Verify stereochemistry and cyclobutyl integration (¹H NMR: δ 1.8–2.5 ppm for cyclobutyl protons; ¹³C NMR: δ 25–35 ppm for cyclobutyl carbons) .

Advanced Research Questions

Q. How can coupling efficiency be optimized for sterically hindered residues like (S)-3-(Fmoc-amino)-3-cyclobutylpropanoic acid?

(Methodological Answer) The cyclobutyl group imposes steric hindrance, slowing coupling kinetics. To improve efficiency:

- Reagent Choice : Use high-activation reagents (e.g., HATU/DIPEA) instead of HBTU .

- Extended Reaction Time : Increase coupling time to 2–4 hours or perform double couplings .

- Microwave Assistance : Apply microwave irradiation (50°C, 20 W) to enhance reaction rates .

- Solvent Optimization : Replace DMF with NMP to reduce viscosity and improve reagent diffusion .

Q. What strategies enable orthogonal deprotection when using (S)-3-(Fmoc-amino)-3-cyclobutylpropanoic acid in complex peptide architectures?

(Methodological Answer) For multi-functional peptides, combine Fmoc with other protecting groups:

- Alloc (Allyloxycarbonyl) : Remove selectively with Pd(0)/PhSiH₃ in THF for side-chain modifications .

- ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) : Cleave with 2% hydrazine in DMF for selective lysine or cysteine modifications .

- Cyclobutyl Stability : Ensure compatibility with TFA (used in final cleavage) by pre-testing acidolysis conditions (e.g., 95% TFA, 2 h) .

Q. How do discrepancies in reported synthetic yields of cyclobutyl-containing peptides arise, and how can they be resolved?

(Data Contradiction Analysis) Yield variations (e.g., 60–90%) may stem from:

- Impurity Batches : Validate starting material purity via HPLC/MS before use .

- Side Reactions : Cyclobutyl ring strain may lead to β-elimination under basic conditions. Monitor byproducts via LC-MS and adjust piperidine exposure time .

- Coupling Monitoring : Use Kaiser or chloranil tests to detect unreacted amines after each coupling step .

Q. What computational tools predict the conformational impact of the cyclobutyl group in peptide design?

(Methodological Answer) Leverage molecular dynamics (MD) and density functional theory (DFT):

- MD Simulations : Use AMBER or GROMACS to model cyclobutyl-induced backbone rigidity and predict helicity or β-sheet propensity .

- DFT Calculations : Analyze ring puckering (e.g., bent vs. planar cyclobutyl) and its effect on side-chain dihedral angles at the B3LYP/6-31G* level .

- Docking Studies : Evaluate cyclobutyl interactions with target receptors (e.g., GPCRs) using AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.